Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15943610
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO4 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3 |
| Standard InChI Key | CNOVNOVRPMNPPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate consists of a bicyclic structure fused from a benzene ring and a pyrrole ring. Key substituents include:
-
Ethyl ester group at position 2, contributing to lipophilicity.
-
Methoxy group (-OCH₃) at position 5, an electron-donating substituent.
-
Hydroxyl group (-OH) at position 6, enabling hydrogen bonding and redox reactivity.
The interplay of these groups influences the compound’s electronic distribution, solubility, and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) |
| Melting Point | ~180–185°C (estimated from analogs) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves selective demethylation of a precursor compound, drawing parallels to methodologies used for analogous indole derivatives .
-
Starting Material: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
-
Demethylation: Treatment with boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C to 0°C) selectively removes the methyl group from the 6-methoxy substituent, yielding the hydroxyl group .
-
Workup: Quenching with water followed by extraction and chromatography yields the pure product.
Yield: ~80–85% (extrapolated from similar reactions) .
Industrial Considerations
Large-scale production would require:
-
Continuous Flow Reactors: To maintain precise temperature control during exothermic demethylation.
-
Green Chemistry Principles: Solvent recovery systems and catalytic recycling to minimize waste.
Chemical Reactivity and Functionalization
Key Reaction Pathways
-
Ester Hydrolysis:
Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:This reaction is critical for generating bioactive metabolites.
-
Oxidation of the Hydroxyl Group:
The 6-hydroxy group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC):Such derivatives are often intermediates in drug synthesis.
-
Electrophilic Substitution:
The electron-rich indole ring facilitates substitutions at positions 3 and 4, enabling further functionalization .
Biological Activity and Mechanisms
Anticancer Activity
Indole derivatives frequently induce apoptosis in cancer cells by:
-
Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release.
-
Cell Cycle Arrest: G1/S phase blockade via CDK inhibition.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
The 5-methoxy and 6-hydroxy groups in the target compound likely enhance selectivity for kinases over other targets compared to simpler indole esters.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume